5-bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
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Overview
Description
5-bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features bromine and fluorine substituents, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the synthesis of the indole core, halogenation to introduce bromine and fluorine, and purification through techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: Halogen atoms (bromine and fluorine) can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups such as amines or ethers .
Scientific Research Applications
5-bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole: Lacks the fluorine substituent.
7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole: Lacks the bromine substituent.
3,3-dimethyl-2,3-dihydro-1H-indole: Lacks both bromine and fluorine substituents.
Uniqueness
The presence of both bromine and fluorine atoms in 5-bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole makes it unique compared to its analogs.
Properties
Molecular Formula |
C10H11BrFN |
---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
5-bromo-7-fluoro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H11BrFN/c1-10(2)5-13-9-7(10)3-6(11)4-8(9)12/h3-4,13H,5H2,1-2H3 |
InChI Key |
OYLATPVKNJCHDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2F)Br)C |
Origin of Product |
United States |
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